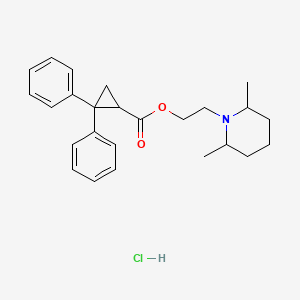

Cyclopropanecarboxylic acid, 2,2-diphenyl-, 2-(2,6-dimethyl-1-piperidinyl)ethyl ester, hydrochloride

Description

The compound "Cyclopropanecarboxylic acid, 2,2-diphenyl-, 2-(2,6-dimethyl-1-piperidinyl)ethyl ester, hydrochloride" is a cyclopropane derivative featuring a diphenyl-substituted cyclopropane core, a 2,6-dimethylpiperidine moiety, and a hydrochloride salt. The hydrochloride salt likely enhances solubility and stability, a common strategy in drug formulation .

Properties

CAS No. |

37124-14-4 |

|---|---|

Molecular Formula |

C25H32ClNO2 |

Molecular Weight |

414.0 g/mol |

IUPAC Name |

2-(2,6-dimethylpiperidin-1-yl)ethyl 2,2-diphenylcyclopropane-1-carboxylate;hydrochloride |

InChI |

InChI=1S/C25H31NO2.ClH/c1-19-10-9-11-20(2)26(19)16-17-28-24(27)23-18-25(23,21-12-5-3-6-13-21)22-14-7-4-8-15-22;/h3-8,12-15,19-20,23H,9-11,16-18H2,1-2H3;1H |

InChI Key |

SNKULGXLNJAFNO-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCC(N1CCOC(=O)C2CC2(C3=CC=CC=C3)C4=CC=CC=C4)C.Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include cyclopropanecarboxylic acid derivatives with ester groups, halogenated substituents, or amine salts. Below is a comparative analysis based on available evidence:

Functional and Physicochemical Differences

- Ester Group Variations : The target compound’s 2,6-dimethylpiperidinyl ethyl ester contrasts with Tetramethrin’s isoindolylmethyl ester, which is critical for insecticidal activity . Piperidine esters are more commonly associated with receptor-binding in pharmaceuticals (e.g., antipsychotics) .

- Hydrochloride Salt: Unlike non-salt esters (e.g., Tetramethrin), the hydrochloride in the target compound and PharmaBlock’s 1-(2-aminoethyl) derivative improves aqueous solubility, facilitating oral or injectable administration .

- Substituent Effects : The 2,2-diphenyl group on the cyclopropane ring may enhance steric hindrance and lipophilicity compared to methyl or halogen substituents in analogues like cyclanilide (CAS 113136-77-9) . This could influence membrane permeability and metabolic stability.

Research Findings and Gaps

- Tetramethrin: Demonstrated rapid knockdown effects in insects but lacks piperidine-mediated CNS activity .

- PharmaBlock Derivatives: Aminoethyl cyclopropanecarboxylic acid hydrochlorides are used in peptide synthesis but lack the diphenyl/piperidine complexity of the target compound .

- Data Limitations: No direct studies on the target compound were found in the evidence. Its pharmacological or pesticidal profile must be inferred from structural parallels.

Notes

Evidence Limitations : The provided sources lack explicit data on the target compound. Comparisons rely on structurally related molecules with documented applications.

Hydrochloride Utility : Salt formation is a common strategy for basic nitrogen-containing compounds to improve bioavailability, as seen in tetracycline hydrochloride (CAS 64-75-5) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.